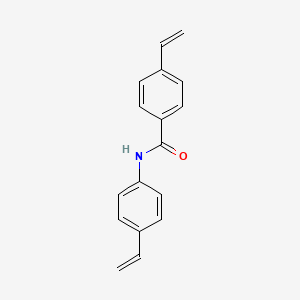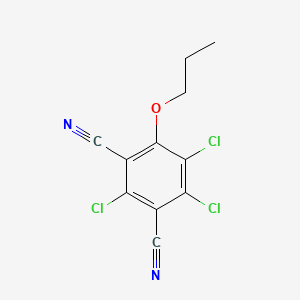
4-Ethenyl-N-(4-ethenylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-N-(4-ethenylphenyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of ethenyl groups attached to both the benzamide and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N-(4-ethenylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzoyl chloride and 4-ethenylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and aniline derivatives.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-N-(4-ethenylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzamide or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Ethenyl-N-(4-ethenylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-N-(4-ethenylphenyl)benzamide involves its interaction with molecular targets and pathways. The ethenyl groups allow the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethenylbenzamide: Lacks the additional ethenyl group on the phenyl ring.
N-(4-ethenylphenyl)benzamide: Lacks the ethenyl group on the benzamide ring.
4-Ethyl-N-(4-ethylphenyl)benzamide: Contains ethyl groups instead of ethenyl groups.
Uniqueness
4-Ethenyl-N-(4-ethenylphenyl)benzamide is unique due to the presence of ethenyl groups on both the benzamide and phenyl rings
Propiedades
Número CAS |
496801-05-9 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-ethenyl-N-(4-ethenylphenyl)benzamide |
InChI |
InChI=1S/C17H15NO/c1-3-13-5-9-15(10-6-13)17(19)18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2,(H,18,19) |
Clave InChI |
WWYMPTXKCNENLF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)











